![molecular formula C26H35N3O9S2 B2791884 diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-85-5](/img/structure/B2791884.png)
diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C26H35N3O9S2 and its molecular weight is 597.7. The purity is usually 95%.
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Biological Activity
Diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C26H35N3O9S2
- Molecular Weight : 597.7 g/mol
- IUPAC Name : Diethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
This compound features a thieno[2,3-c]pyridine core that is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine have shown promising antimicrobial properties. For instance:
- Fungal Activity : In vitro studies have demonstrated activity against various fungal species such as Candida albicans and Aspergillus spp. The minimum inhibitory concentration (MIC) for related compounds typically ranges from 21.87 to 43.75 µg/ml .
Anticancer Potential
There is emerging evidence that thieno[2,3-c]pyridine derivatives exhibit anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Study : A study on thieno derivatives indicated that they could inhibit tumor growth in xenograft models by targeting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation.
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC (µg/ml) | Reference |
---|---|---|---|
Antifungal | Candida albicans | 21.87 - 43.75 | |
Antifungal | Aspergillus fumigatus | 30.00 | |
Anticancer | Various cancer cell lines | Varies |
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicological studies indicate that:
- The compound may exhibit cytotoxic effects at high concentrations.
- Further studies are needed to evaluate its safety profile comprehensively.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties:
Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit antimicrobial activity. Specifically, diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate may demonstrate effectiveness against various bacterial strains due to its structural characteristics that enhance interaction with microbial targets .
2. Anticancer Potential:
The compound has been studied for its anticancer properties. The thieno[2,3-c]pyridine scaffold is recognized for inducing apoptosis in cancer cells and inhibiting tumor growth. Preliminary studies suggest that this compound could serve as a lead candidate for the development of new anticancer therapies .
Therapeutic Uses
1. Drug Development:
Due to its promising biological activities, this compound is being investigated as a potential drug candidate in pharmacological research. Its ability to target multiple pathways involved in disease processes makes it an attractive option for further development .
2. Formulation in Combination Therapies:
Given its unique mechanism of action, there is potential for the compound to be used in combination therapies with other antimicrobial or anticancer agents. This approach may enhance therapeutic efficacy and reduce the likelihood of resistance development in pathogens or cancer cells .
Case Studies
Case Study 1: Antimicrobial Activity
In a study evaluating various thieno[2,3-c]pyridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfamoyl group improved binding affinity to bacterial targets .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of thieno[2,3-c]pyridine derivatives revealed that this compound effectively reduced cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .
Properties
IUPAC Name |
diethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O9S2/c1-5-37-25(31)22-20-11-12-28(26(32)38-6-2)17-21(20)39-24(22)27-23(30)18-7-9-19(10-8-18)40(33,34)29(13-15-35-3)14-16-36-4/h7-10H,5-6,11-17H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNTMUXOHLMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.